Lithium (R)-3,5-dihydroxy-3-methylpentanoate
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Overview
Description
Lithium ®-3,5-dihydroxy-3-methylpentanoate is an organolithium compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of lithium, a highly reactive alkali metal, and a chiral center, which imparts specific stereochemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium ®-3,5-dihydroxy-3-methylpentanoate typically involves the reaction of ®-3,5-dihydroxy-3-methylpentanoic acid with a lithium-containing reagent. One common method is the reaction of the acid with lithium hydroxide in an aqueous medium, followed by purification through crystallization . The reaction conditions often require controlled temperatures and pH to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of Lithium ®-3,5-dihydroxy-3-methylpentanoate may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The process includes the use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Lithium ®-3,5-dihydroxy-3-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The lithium atom can be substituted with other metal atoms or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, and substituted organolithium compounds .
Scientific Research Applications
Lithium ®-3,5-dihydroxy-3-methylpentanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating certain neurological disorders due to its lithium content.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of Lithium ®-3,5-dihydroxy-3-methylpentanoate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate the activity of enzymes such as glycogen synthase kinase 3 and inositol phosphatases, which play crucial roles in cellular signaling and metabolism . Additionally, the compound’s chiral center allows for selective interactions with biological molecules, enhancing its specificity and efficacy .
Comparison with Similar Compounds
Similar Compounds
Lithium carbonate: Commonly used in the treatment of bipolar disorder.
Lithium citrate: Another lithium salt with similar therapeutic applications.
Lithium orotate: Known for its potential neuroprotective effects.
Uniqueness
Lithium ®-3,5-dihydroxy-3-methylpentanoate is unique due to its specific stereochemistry and the presence of both lithium and hydroxyl groups. This combination allows for a wide range of chemical reactions and applications that are not possible with other lithium compounds .
Properties
CAS No. |
1255502-07-8 |
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Molecular Formula |
C6H11LiO4 |
Molecular Weight |
154.1 g/mol |
IUPAC Name |
lithium;(3R)-3,5-dihydroxy-3-methylpentanoate |
InChI |
InChI=1S/C6H12O4.Li/c1-6(10,2-3-7)4-5(8)9;/h7,10H,2-4H2,1H3,(H,8,9);/q;+1/p-1/t6-;/m1./s1 |
InChI Key |
PVWNXFFXFNEHDZ-FYZOBXCZSA-M |
Isomeric SMILES |
[Li+].C[C@@](CCO)(CC(=O)[O-])O |
Canonical SMILES |
[Li+].CC(CCO)(CC(=O)[O-])O |
Origin of Product |
United States |
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